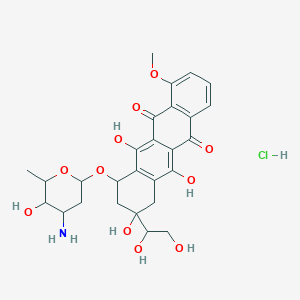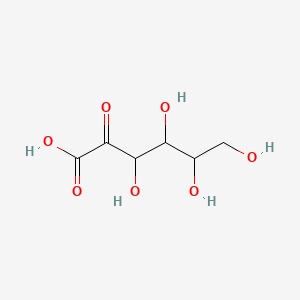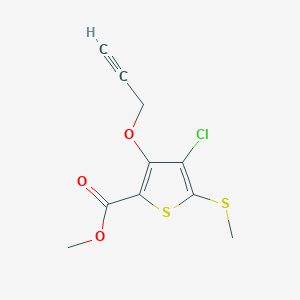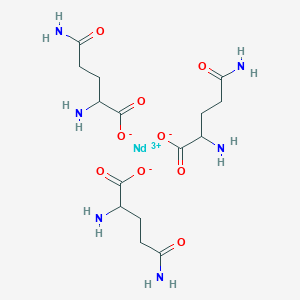
5-(3-Bromo-2-fluorophenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Bromo-2-fluorophenyl)pyrimidine is a heterocyclic aromatic compound that contains both bromine and fluorine substituents on a phenyl ring, which is attached to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-2-fluorophenyl)pyrimidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₃PO₄)
Solvent: A mixture of 1,4-dioxane and water
Temperature: Reflux at 90°C for 18 hours
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. The use of efficient palladium catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Bromo-2-fluorophenyl)pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in various coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts, arylboronic acids, and bases like potassium carbonate or potassium phosphate in solvents like 1,4-dioxane and water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki–Miyaura coupling reaction, the product would be a biaryl compound with the pyrimidine ring attached to another aromatic ring .
Aplicaciones Científicas De Investigación
5-(3-Bromo-2-fluorophenyl)pyrimidine has various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-(3-Bromo-2-fluorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-(3-fluorophenyl)pyrimidine
- 3-Bromo-6-phenyl-N-(pyrimidin-5-ylmethyl)imidazo[1,2-a]pyridin-8-amine
Uniqueness
5-(3-Bromo-2-fluorophenyl)pyrimidine is unique due to the presence of both bromine and fluorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile building block in organic synthesis and its efficacy in various scientific applications.
Propiedades
Fórmula molecular |
C10H6BrFN2 |
|---|---|
Peso molecular |
253.07 g/mol |
Nombre IUPAC |
5-(3-bromo-2-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C10H6BrFN2/c11-9-3-1-2-8(10(9)12)7-4-13-6-14-5-7/h1-6H |
Clave InChI |
ULTSGQKQDVTETM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)F)C2=CN=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![O-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine](/img/structure/B12072472.png)
![3-Cyclopropylmethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylamine](/img/structure/B12072480.png)










